

Deuteroporphyrin IX dihydrochloride CAS number and physical properties.

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Compound of Interest

Compound Name:

Deuteroporphyrin IX
dihydrochloride

Cat. No.:

B1592296

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Technical Guide: Deuteroporphyrin IX Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Deuteroporphyrin IX dihydrochloride**, a key porphyrin derivative used in various research applications. This document covers its fundamental physical and chemical properties, detailed experimental protocols, and a workflow for a common enzymatic assay.

Core Properties of Deuteroporphyrin IX Dihydrochloride

Deuteroporphyrin IX is a naturally derived porphyrin that is structurally similar to Protoporphyrin IX, the direct precursor to heme. Unlike Protoporphyrin IX, it lacks the two vinyl groups, which makes it more soluble and stable in aqueous solutions, rendering it a valuable tool for in vitro studies.[1][2] The dihydrochloride salt form further enhances its solubility.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for **Deuteroporphyrin IX dihydrochloride**.



Property	Value	Reference(s)
CAS Number	68929-05-5	[1][3][4][5]
Molecular Formula	C30H32Cl2N4O4	[4]
Molecular Weight	583.51 g/mol	[4]
Synonyms	3,7,12,17-Tetramethyl- 21H,23H-porphine-2,18- dipropionic acid dihydrochloride	[3]
Storage Conditions	Store at room temperature, protected from light.	[1]

Experimental Protocols

Deuteroporphyrin IX dihydrochloride is utilized in a range of experimental contexts, most notably in enzymology and photodynamic therapy.

2.1. Ferrochelatase Activity Assay

Deuteroporphyrin IX serves as an effective substrate for ferrochelatase, the terminal enzyme in the heme biosynthesis pathway.[1] This assay measures the enzymatic insertion of a metal ion (typically zinc, as a stable alternative to ferrous iron) into the porphyrin ring.

Principle: The activity of ferrochelatase is determined by monitoring the formation of the metalloporphyrin (e.g., zinc-deuteroporphyrin) over time. This can be quantified using techniques such as HPLC with UV or fluorescence detection.[6]

Detailed Methodology:

- Preparation of Reagents:
 - Deuteroporphyrin IX Solution: Prepare a stock solution of Deuteroporphyrin IX
 dihydrochloride in a suitable solvent, such as a small amount of 0.1 M NaOH, and then
 dilute to the final concentration in the assay buffer.[7]



- Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0.[7]
- Metal Ion Solution: Prepare a stock solution of a metal salt (e.g., ZnCl₂).
- Enzyme Preparation: Use a purified or partially purified preparation of ferrochelatase.
- Quenching Solution: An acidic solution to stop the reaction (e.g., a mixture of acid and organic solvent).

Assay Procedure:

- In a microcentrifuge tube or a well of a microplate, combine the assay buffer, metal ion solution, and any necessary co-factors.
- Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.[7]
- \circ Initiate the reaction by adding the Deuteroporphyrin IX solution. The final reaction volume is typically around 100 μ L.[7]
- Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.[7]
- Terminate the reaction by adding the quenching solution.
- Centrifuge the mixture to pellet any precipitated protein.[7]

Analysis:

- Inject the supernatant onto an HPLC system equipped with a suitable column (e.g., C18).
- Monitor the elution of the metalloporphyrin product at its characteristic absorbance wavelength.
- Quantify the amount of product formed by comparing the peak area to a standard curve.
- Data Analysis:



- Calculate the specific activity of the enzyme, typically expressed as nanomoles of product formed per minute per milligram of protein.
- To determine the Michaelis-Menten constant (Km) for Deuteroporphyrin IX, perform the assay at varying substrate concentrations and analyze the initial reaction rates.

2.2. Photodynamic Inactivation (PDI) of Bacteria

Deuteroporphyrin IX has been shown to be an effective photosensitizer for the inactivation of bacteria such as Staphylococcus aureus.[1] The following is a generalized protocol for assessing its PDI efficacy.

Principle: Upon activation by light of a specific wavelength, the photosensitizer (Deuteroporphyrin IX) generates reactive oxygen species (ROS), which are cytotoxic to bacteria.

Detailed Methodology:

- Bacterial Culture Preparation:
 - Grow a pure culture of the target bacterium (e.g., S. aureus) in a suitable liquid medium to the mid-logarithmic phase of growth.
 - Harvest the bacterial cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific cell density (e.g., 10⁶-10⁷ colony-forming units (CFU)/mL).
- Incubation with Photosensitizer:
 - Add **Deuteroporphyrin IX dihydrochloride** to the bacterial suspension to achieve the desired final concentration. Include a control group with no photosensitizer.
 - Incubate the mixture in the dark for a specific period (e.g., 30-60 minutes) to allow for the uptake of the photosensitizer by the bacterial cells.
- Light Irradiation:
 - Transfer the bacterial suspensions to a suitable container (e.g., a 96-well plate).

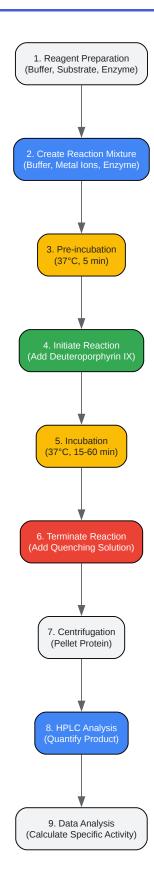


- Expose the samples to a light source with an appropriate wavelength for porphyrin activation (typically in the blue or red region of the spectrum).
- Deliver a specific light dose (measured in J/cm²). Control groups should include bacteria
 with the photosensitizer but kept in the dark, and bacteria without the photosensitizer
 exposed to light.
- Viability Assessment:
 - After irradiation, perform serial dilutions of the bacterial suspensions in PBS.
 - Plate the dilutions onto a suitable solid agar medium.
 - Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
 - Count the number of colonies on the plates to determine the CFU/mL for each condition.
- Data Analysis:
 - Calculate the reduction in bacterial viability for the PDI-treated group compared to the control groups. This is often expressed as a logarithmic reduction in CFU/mL.

Mandatory Visualizations

Experimental Workflow for Ferrochelatase Activity Assay





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Caption: Workflow for determining ferrochelatase activity using Deuteroporphyrin IX.



This guide provides foundational information for the effective use of **Deuteroporphyrin IX dihydrochloride** in a research setting. For specific applications, further optimization of the described protocols may be necessary. Always refer to the Certificate of Analysis for lot-specific data.

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